MFCD18315656
Description
MFCD18315656 is a chemical compound identified by its MDL number, which classifies it within a broader category of heterocyclic or organohalogen compounds. Such compounds are frequently utilized in pharmaceuticals, agrochemicals, and materials science due to their stability, reactivity, and tunable electronic properties.
Properties
IUPAC Name |
methyl 3-(4-chloro-3-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14(17)11-4-2-3-9(7-11)10-5-6-12(15)13(16)8-10/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOAXRIBALVIOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686038 | |
| Record name | Methyl 4'-chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262001-05-7 | |
| Record name | Methyl 4'-chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-methoxycarbonylphenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorophenol and 3-methoxycarbonylbenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include Lewis acids like aluminum chloride.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-5-(3-methoxycarbonylphenyl)phenol may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-methoxycarbonylphenyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Esterification and Hydrolysis: The methoxycarbonyl group can participate in esterification reactions to form esters or hydrolysis to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted phenols or thiophenols.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Esterification: Formation of esters.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
2-Chloro-5-(3-methoxycarbonylphenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-methoxycarbonylphenyl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Key Differences :
- Halogenation : CAS 918538-05-3 features dichloro substituents, enhancing electrophilicity, whereas CAS 1046861-20-4 includes bromo and chloro groups, increasing steric bulk .
- Functional Groups : CAS 1533-03-5 contains a trifluoromethyl ketone, offering metabolic stability compared to halogenated heterocycles .
Functional and Application-Based Comparison
Functional Insights :
- Boronic acid derivatives (e.g., CAS 1046861-20-4) are pivotal in synthetic chemistry for cross-coupling, whereas halogenated triazines (e.g., CAS 918538-05-3) are preferred in medicinal chemistry for target binding .
Physicochemical Property Analysis
Trends :
- Higher molecular weight correlates with reduced solubility (e.g., CAS 1046861-20-4 vs. CAS 918538-05-3) .
- Trifluoromethyl groups (CAS 1533-03-5) may limit blood-brain barrier (BBB) penetration compared to halogenated analogs .
Bioactivity and Pharmacological Profiles
| Compound | PAINS Alerts | CYP Inhibition | Leadlikeness |
|---|---|---|---|
| CAS 918538-05-3 | 0.0 | No | 1.0 |
| CAS 1046861-20-4 | 0.0 | No | 1.0 |
| CAS 1533-03-5 | Not Reported | No | 1.0 |
Insights :
- Absence of PAINS alerts indicates low risk of non-specific binding .
Stability Challenges :
- Halogenated compounds (e.g., CAS 918538-05-3) may degrade under prolonged UV exposure, whereas boronic acids (CAS 1046861-20-4) require anhydrous conditions .
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